molecular formula C11H14FNO3 B567024 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene CAS No. 1314987-41-1

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene

Cat. No.: B567024
CAS No.: 1314987-41-1
M. Wt: 227.235
InChI Key: DMGXWZCNPSMBQT-UHFFFAOYSA-N
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Description

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene (CAS 1314987-41-1) is a substituted aromatic compound of high interest in advanced organic synthesis and drug discovery. This compound, with the molecular formula C 11 H 14 FNO 3 and a molecular weight of 227.23 g/mol, features a benzene ring substituted with a fluorine atom at the 4-position, a nitro group at the 1-position, and a pentan-2-yloxy chain at the 2-position . Its primary value in research stems from its role as a versatile chemical building block. The nitro group can be selectively reduced to an amino group, a common intermediate in the synthesis of more complex molecules like pharmaceuticals and agrochemicals . Furthermore, the fluorine atom is a site for nucleophilic aromatic substitution, allowing researchers to introduce a wide variety of other functional groups or link to other molecular fragments . The pentan-2-yloxy side chain can influence the compound's lipophilicity and overall steric properties, which can be tuned for specific applications, such as in materials science for the development of polymers with enhanced properties . For research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-fluoro-1-nitro-2-pentan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-3-4-8(2)16-11-7-9(12)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGXWZCNPSMBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716519
Record name 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-41-1
Record name Benzene, 4-fluoro-2-(1-methylbutoxy)-1-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification via Williamson Synthesis

The Williamson ether synthesis is frequently employed to attach the pentan-2-yloxy moiety. Starting with 4-fluorophenol, reaction with 2-bromopentane in the presence of a base (e.g., potassium carbonate) yields 4-fluoro-2-(pentan-2-yloxy)phenol. Subsequent nitration with a mixture of concentrated nitric and sulfuric acids introduces the nitro group at the ortho position relative to the alkoxy substituent.

Key Conditions:

  • Base: Anhydrous K₂CO₃ in acetone (60°C, 12 h)

  • Nitration: HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 2 h

  • Yield: ~65% (two-step sequence)

Challenges in Regioselectivity

Despite the alkoxy group’s directing effects, competing para-nitration can occur due to steric hindrance near the ortho position. High dilution conditions and low temperatures (-5°C to 5°C) minimize byproduct formation, favoring ortho-nitro isomer dominance.

Multi-step Synthesis from 3-Fluoroacetophenone

A patent-derived method (US20220024850A1) outlines a four-step sequence adaptable for the target compound:

Synthetic Pathway

  • Nitration: 3-Fluoroacetophenone → 1-(5-fluoro-2-nitrophenyl)ethanone

  • Reduction: NaBH₄-mediated reduction to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

  • Iodination: Conversion to 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene using iodine/triphenylphosphine

  • Reductive Elimination: Sodium borohydride reduces the iodide to yield the ethyl derivative.

Modifications for Target Compound:
Replacing the ethyl group with pentan-2-yloxy requires substituting iodination with an alkoxylation step.

Critical Parameters:

  • Temperature Control: Iodination at -5°C to 5°C prevents side reactions.

  • Purification: Column chromatography or fractional distillation ensures >95% purity.

Scalability and Industrial Considerations

Challenges in Kilogram-scale Production

  • Low-temperature Requirements: Steps requiring -5°C to 5°C (e.g., iodination) increase energy costs.

  • Byproduct Management: Nitration byproducts (e.g., dinitro derivatives) necessitate rigorous chromatography.

Solvent and Catalyst Optimization

  • Solvent Choice: Tetrahydrofuran (THF) enhances reaction homogeneity during reductions.

  • Catalyst Recycling: Heterogeneous catalysts (e.g., Pd/C for hydrogenolysis) improve cost-efficiency .

Chemical Reactions Analysis

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines .

Scientific Research Applications

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pentan-2-yloxy group can affect the compound’s solubility and overall stability .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene Branched pentan-2-yloxy 227.23* N/A N/A Branched alkyl chain enhances lipophilicity
4-Fluoro-1-nitro-2-(pentyloxy)benzene Linear pentyloxy 227.23 N/A N/A Linear chain may increase crystallinity
4-Fluoro-1-nitro-2-(prop-2-ynyloxy)benzene Propargyloxy 196.00 50–52 N/A Terminal alkyne introduces reactivity
4-Fluoro-1-nitro-2-(trifluoromethyl)benzene Trifluoromethyl 209.10 23 (liquid) 198–199 Strong electron-withdrawing group
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene Trifluoromethoxy 226.10 N/A N/A Enhanced stability and electronegativity

*Calculated based on molecular formula C₁₁H₁₄FNO₃.

Key Observations:

  • Branched vs.
  • Electron-Withdrawing Substituents : Trifluoromethyl and trifluoromethoxy groups significantly lower boiling points and increase density (e.g., 1.497 g/mL for trifluoromethyl analog) due to enhanced molecular weight and fluorine content .

Commercial Availability and Cost

  • This compound : Listed as discontinued by CymitQuimica, suggesting synthesis challenges or niche demand .
  • 4-Fluoro-1-nitro-2-(pentyloxy)benzene : Priced at ¥5,000/100g (China, 2024), indicating cost-effectiveness for bulk applications .
  • Fluorinated Analogs : Trifluoroethoxy derivatives command premium pricing (€1,098/1g), reflecting the cost of fluorinated reagents .

Biological Activity

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H14FNO3
  • Molecular Weight : 229.24 g/mol
  • CAS Number : [Not provided in the search results]

This compound features a fluorine atom and a nitro group, which are known to influence its biological properties significantly.

Research indicates that this compound may exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of the nitro group is often linked to enhanced antimicrobial properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

Antimicrobial Effects

A study conducted on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 µg/ml against various pathogens, including Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/ml)Reference
Staphylococcus aureus12.5
E. coli50
Candida albicans250

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicated moderate cytotoxic effects on human cell lines, suggesting that while it may have therapeutic benefits, careful consideration of dosage is necessary to avoid adverse effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines, potentially making them candidates for cancer treatment.
  • Anti-inflammatory Properties : Research has also pointed towards anti-inflammatory effects, which could be beneficial for conditions such as arthritis or other inflammatory diseases.

Q & A

Q. What are the key physicochemical properties of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene relevant to experimental design?

  • Methodological Answer : Critical properties include:
PropertyValueRelevance
Density1.497 g/mL at 25°CDetermines solvent compatibility and reaction setup (e.g., biphasic systems).
Boiling Point198–199°C (lit.)Guides distillation conditions for purification.
SolubilityChloroform, methanolInforms solvent selection for reactions and recrystallization.
StabilitySealed, dry storage recommendedPrevents hydrolysis of the nitro and alkoxy groups.

Q. What safety protocols are essential when handling nitroaromatic compounds like this compound?

  • Methodological Answer :
  • PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential vapor release (vapor pressure: 0.506 mmHg at 25°C).
  • Waste Management : Segregate halogenated waste and consult professional disposal services to mitigate environmental risks.

Q. Which analytical techniques are recommended for purity assessment?

  • Methodological Answer :
  • HPLC/GC-MS : To quantify impurities, leveraging solubility in methanol/chloroform.
  • NMR Spectroscopy : 19F^{19}\text{F} NMR resolves fluorine environments; 1H^{1}\text{H} NMR identifies alkoxy proton splitting patterns.
  • Elemental Analysis : Validates stoichiometry of C, H, N, and F.

Advanced Research Questions

Q. How can retrosynthetic analysis optimize synthetic routes for this compound?

  • Methodological Answer :
  • AI-Driven Models : Tools like Pistachio and Reaxys predict feasible routes using nitro group introduction via nitration and alkoxy installation via Williamson ether synthesis.
  • Key Steps :

Nitration of fluorobenzene derivatives at low temperatures (0–5°C) to control regioselectivity.

SN2 reaction between 2-fluoro-4-nitrophenol and 2-pentanol under basic conditions (e.g., NaH/DMF).

Q. How do steric/electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Nitro Group : Electron-withdrawing nature deactivates the ring, directing electrophiles to the para position (relative to fluorine).
  • Pentan-2-yloxy Group : Steric bulk reduces accessibility to the ortho position, favoring meta substitution in some cases. Computational DFT studies validate these effects.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., confirming alkoxy group orientation).
  • Isotopic Labeling : 15N^{15}\text{N}-labeling tracks nitro group behavior in dynamic processes.
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes.

Q. How can computational models predict environmental fate and toxicity?

  • Methodological Answer :
  • QSAR Models : Use Bkms_metabolic and Reaxys_biocatalysis databases to simulate biodegradation pathways.
  • Ecotoxicology : Predict logP (2.1) to assess bioaccumulation potential.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or reaction yields?

  • Methodological Answer :
  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction atmosphere (N2_2 vs. air).
  • Byproduct Identification : Use LC-MS to detect side products from incomplete nitration or etherification.

Methodological Tables

Table 1 : Key Synthetic Routes and Conditions

StepReagents/ConditionsYield Optimization Tips
NitrationHNO3_3/H2_2SO4_4, 0–5°CSlow addition to avoid poly-nitration.
Alkoxy Introduction2-Pentanol, NaH, DMF, 60°CUse molecular sieves to dry alcohol.

Table 2 : Computational Tools for Reaction Prediction

ModelApplicationReference
PistachioRetrosynthetic pathway generation
ReaxysDatabase for precedent reactions

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